

Application Notes and Protocols for the Laboratory Use of Ervogastat

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For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed information and experimental protocols for the use of **Ervogastat** (PF-06865571), a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), in a laboratory research setting.

Introduction to Ervogastat

Ervogastat is a small molecule inhibitor of the enzyme DGAT2, which catalyzes the final step in triglyceride synthesis.[1][2] By inhibiting DGAT2, **Ervogastat** effectively blocks the production of triglycerides in the liver, a key process in the pathophysiology of non-alcoholic steatohepatitis (NASH).[2][3] Developed by Pfizer, **Ervogastat** has been investigated in clinical trials for the treatment of NASH, both as a monotherapy and in combination with other therapeutic agents.[4][5] It is a valuable tool for in vitro and in vivo studies of lipid metabolism and the development of therapeutics for metabolic diseases.

Mechanism of Action

Ervogastat selectively inhibits the DGAT2 enzyme, which is primarily located in the endoplasmic reticulum and is responsible for the conversion of diacylglycerol (DAG) and acyl-CoA to triglycerides.[2][6] This inhibition leads to a reduction in the synthesis and storage of triglycerides in hepatocytes.[7] **Ervogastat** has demonstrated high selectivity for DGAT2 over the DGAT1 isoform.[2]



Data Presentation

The following tables summarize key quantitative data for **Ervogastat** from preclinical and clinical studies.

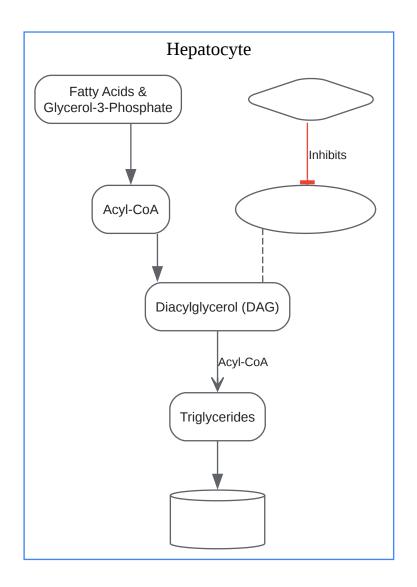
Parameter	Value	Species/System	Reference
In Vitro Potency			
DGAT2 IC50	~90 nM (for prototype)	Enzyme Assay	[2]
DGAT1 Inhibition	Very Low	Enzyme Assay	[2]
Monoacylglycerol Acyltransferase (MOGAT) Inhibition	Very Low	Enzyme Assay	[2]
In Vivo Efficacy			
Plasma Triglyceride Reduction	Dose-dependent decrease	Western Diet-fed Rats	[2]
Hepatic Triglyceride Reduction	Dose-dependent decrease	Western Diet-fed Rats	[2]
Clinical Data (Phase 2a)			
Liver Fat Reduction (with Clesacostat)	48% - 60% reduction	Humans with NASH	[4][8]

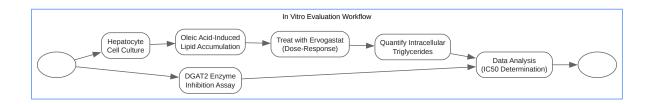
Note: The IC₅₀ value for the prototype compound is provided as a reference for the potency of this class of inhibitors. Specific IC₅₀ values for **Ervogastat** may vary depending on the assay conditions.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Triglyceride Synthesis and Inhibition by Ervogastat







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